5-Butyl-6-hexyloctahydro-1H-indene
Overview
Description
5-Butyl-6-hexyloctahydro-1H-indene is a chemical compound with the molecular formula C19H36 and a molecular weight of 264.49 g/mol . It is also known by other names such as bicyclo[4.3.0]nonane, 3-butyl-4-hexyl . This compound is characterized by its unique structure, which includes a bicyclic nonane ring system substituted with butyl and hexyl groups.
Preparation Methods
The synthesis of 5-Butyl-6-hexyloctahydro-1H-indene typically involves organic synthesis techniques. One common method includes the cyclization of appropriate precursors under specific reaction conditions. The exact synthetic routes and industrial production methods are not widely documented, but they generally involve the use of catalysts and controlled reaction environments to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
5-Butyl-6-hexyloctahydro-1H-indene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Scientific Research Applications
5-Butyl-6-hexyloctahydro-1H-indene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Its derivatives may be explored for potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Butyl-6-hexyloctahydro-1H-indene involves its interaction with molecular targets and pathways within biological systems.
Comparison with Similar Compounds
5-Butyl-6-hexyloctahydro-1H-indene can be compared with other similar compounds such as:
3-Butyl-4-hexylbicyclo[4.3.0]nonane: This compound shares a similar bicyclic structure but may have different substituents.
2-Butyl-4-hexyloctahydro-1H-indene: Another structurally related compound with potential differences in chemical reactivity and applications.
Properties
IUPAC Name |
5-butyl-6-hexyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36/c1-3-5-7-8-11-17-15-19-13-9-12-18(19)14-16(17)10-6-4-2/h16-19H,3-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGPNRBWIVZVPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1CC2CCCC2CC1CCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10873328 | |
Record name | 5-Butyl-6-hexyloctahydro-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10873328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55044-36-5 | |
Record name | 5-Butyl-6-hexyloctahydro-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10873328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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